molecular formula C20H17ClN4O3 B2532662 N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide CAS No. 1206992-93-9

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide

Cat. No. B2532662
CAS RN: 1206992-93-9
M. Wt: 396.83
InChI Key: PWVBZLQAZMPMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide, commonly known as CMU-1, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Chemical Structure and Herbicidal Activity

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide is part of a class of compounds that have been explored for their potential use in agriculture, particularly as herbicides. A study on the synthesis, crystal structure, and herbicidal activity of similar N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid highlighted the potential of these compounds in controlling weed growth. Some derivatives exhibited excellent herbicidal activity against various plants, suggesting that compounds with a similar structure could be developed as new herbicides targeting specific weeds (Chen Yu et al., 2021).

Antineoplastic Activities

Research into the antineoplastic activities of nicotinamide derivatives, including those similar to this compound, has shown moderate activity against certain types of cancer. Studies on 6-substituted nicotinamides have reported preliminary screenings against transplanted Walker rat carcinoma and mouse lymphoid leukemia, L 1210, indicating potential therapeutic applications in cancer treatment (W. Ross, 1967).

Induction of Apoptosis in Cancer Cells

Further investigations have identified N-phenyl nicotinamides as potent inducers of apoptosis in cancer cells. A series of these compounds has been shown to significantly increase the potency of inducing apoptosis, with specific derivatives demonstrating high effectiveness in caspase activation assays and growth inhibition tests on breast cancer cells. This suggests a promising direction for developing novel anticancer agents based on N-phenyl nicotinamide structures (S. Cai et al., 2003).

Metabolic Effects in Cancer Therapy

The role of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, related to the biochemical pathway involving nicotinamide, in cancer therapy has been explored. Inhibition of NAMPT affects the metabolic state of cancer cells, leading to reduced proliferation and induced apoptosis. Studies on the metabolic effects of NAMPT inhibition in human cancer cells have provided insight into potential therapeutic strategies that target cellular metabolism to combat cancer (V. Tolstikov et al., 2014).

Safety and Hazards

The safety and hazards associated with N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide are not detailed in the retrieved sources. Sigma-Aldrich, a supplier of similar compounds, states that they sell their products as-is and make no representation or warranty whatsoever with respect to their products .

properties

IUPAC Name

N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-28-18-9-8-14(21)11-17(18)25-20(27)24-16-7-3-2-6-15(16)23-19(26)13-5-4-10-22-12-13/h2-12H,1H3,(H,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVBZLQAZMPMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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